5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine
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Overview
Description
5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine is a heterocyclic compound that contains a piperidine ring fused with a thiadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine with thiadiazole derivatives under controlled conditions. For example, the reaction of piperidine with 1,2,4-thiadiazole-3-amine in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine or thiadiazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine or thiadiazole rings.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups attached to the piperidine or thiadiazole rings.
Scientific Research Applications
5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and antitubercular agent.
Biology: It is studied for its effects on various biological pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
5-(1-(4-chloro-3-methoxyphenyl)piperidin-4-yl)-4-phenyl-2H-1,2,4-triazole-3(4H)-thione: This compound has a similar piperidine and heterocyclic structure but with different substituents.
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also contain a piperidine ring and are studied for their anti-inflammatory properties.
Uniqueness
5-Piperidin-1-yl-1,2,4-thiadiazol-3-amine is unique due to its specific combination of piperidine and thiadiazole rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-piperidin-1-yl-1,2,4-thiadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4S/c8-6-9-7(12-10-6)11-4-2-1-3-5-11/h1-5H2,(H2,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMJUSHBKIQFKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NS2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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